(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring fused with a piperidine moiety and an oxadiazole derivative. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the diverse functional groups present.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole unit exhibit significant anticancer activities. For instance, compounds similar to our target have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from 10 to 50 µM against different cancer cell lines .
Antimicrobial Properties
Compounds featuring both pyrazole and oxadiazole rings have been reported to possess antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on specific enzymes. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and other diseases . The interaction with these enzymes could lead to therapeutic benefits in conditions like cancer and neurodegenerative diseases.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several pyrazole and oxadiazole derivatives, including our target compound. The evaluation revealed significant cytotoxic activity against various cancer cell lines, particularly those resistant to conventional therapies .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the piperidine moiety significantly affect biological activity. For example, replacing certain substituents on the piperidine ring enhanced anticancer potency by increasing lipophilicity and improving cellular uptake .
Data Table: Biological Activity Overview
Activity Type | Target Organisms/Cells | IC50 Range (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa, Caco-2 | 10 - 50 | Induction of apoptosis, inhibition of proliferation |
Antimicrobial | Various bacterial strains | 15 - 60 | Disruption of cell wall synthesis |
Enzyme Inhibition | Carbonic Anhydrase, HDAC | Varies | Competitive inhibition at active sites |
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-27-20(13-19(25-27)17-7-3-2-4-8-17)23(29)28-10-5-6-16(14-28)12-21-24-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15-16H,5-6,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVPXQDWGBODIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.